1-Benzoyl-3-(4-cyanophenyl)thiourea
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Description
1-Benzoyl-3-(4-cyanophenyl)thiourea is a chemical compound that has been synthesized and studied for its various chemical and physical properties, as well as its potential applications in different fields. It is part of a broader class of thiourea derivatives known for their versatile chemical behavior and reactivity.
Synthesis Analysis
The synthesis of N-Benzoyl-N’-4-cyanophenyl thiourea and similar compounds involves the reaction between aroyl isocyanate and 4-aminobenzonitrile, yielding high purity products. The compounds are characterized using elementary analysis and spectroscopic methods such as FT-IR, 1H, and 13C NMR (Aydın, 2018).
Molecular Structure Analysis
X-ray crystallography and spectroscopic analyses are pivotal in determining the molecular structure of 1-Benzoyl-3-(4-cyanophenyl)thiourea derivatives. These studies reveal details about the geometrical configuration, bond lengths, and angles, providing insights into the molecule's conformation and stability (Okuniewski et al., 2017).
Scientific Research Applications
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Synthetic Precursors of New Heterocycles
- Thioureas are used in the synthesis of several important heterocyclic compounds .
- Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
- Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
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Pharmacological and Materials Science
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Coordination Complexes
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Organocatalysts
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Biological Activities
- Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
- The 1 H -imidazol thiourea derivatives emerged as promising anti-HIV agents .
- Carbon Dioxide Sensors
- Global researchers are developing cheap, low power and miniature in size carbon dioxide sensors with high sensitivity .
- New ethynylated-thiourea derivatives of 4-ethylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea and 4-methylbenzoyl-3-(4-ethynylbenzonitrile-phenyl)-thiourea have been synthesized .
properties
IUPAC Name |
N-[(4-cyanophenyl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3OS/c16-10-11-6-8-13(9-7-11)17-15(20)18-14(19)12-4-2-1-3-5-12/h1-9H,(H2,17,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEECPKRZFPEEEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358670 |
Source
|
Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzoyl-3-(4-cyanophenyl)thiourea | |
CAS RN |
1448-64-2 |
Source
|
Record name | 1-Benzoyl-3-(4-cyanophenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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